molecular formula C17H17N5O2S B11659870 N-{(E)-amino[(4,6-dimethylquinazolin-2-yl)amino]methylidene}benzenesulfonamide

N-{(E)-amino[(4,6-dimethylquinazolin-2-yl)amino]methylidene}benzenesulfonamide

Cat. No.: B11659870
M. Wt: 355.4 g/mol
InChI Key: WQTRUMSSCCNDBI-UHFFFAOYSA-N
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Description

(E)-N’'-(BENZENESULFONYL)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE is a synthetic organic compound that belongs to the class of sulfonylguanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’'-(BENZENESULFONYL)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE typically involves the reaction of 4,6-dimethylquinazoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’'-(BENZENESULFONYL)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonylguanidines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’'-(BENZENESULFONYL)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    N-(BENZENESULFONYL)-N’-GUANIDINE: Lacks the quinazoline moiety.

    N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE: Lacks the benzenesulfonyl group.

Uniqueness

(E)-N’'-(BENZENESULFONYL)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)GUANIDINE is unique due to the presence of both the benzenesulfonyl and quinazoline moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H17N5O2S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-1-(4,6-dimethylquinazolin-2-yl)guanidine

InChI

InChI=1S/C17H17N5O2S/c1-11-8-9-15-14(10-11)12(2)19-17(20-15)21-16(18)22-25(23,24)13-6-4-3-5-7-13/h3-10H,1-2H3,(H3,18,19,20,21,22)

InChI Key

WQTRUMSSCCNDBI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/S(=O)(=O)C3=CC=CC=C3)/N)C

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC(=NS(=O)(=O)C3=CC=CC=C3)N)C

Origin of Product

United States

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